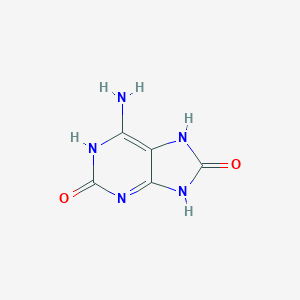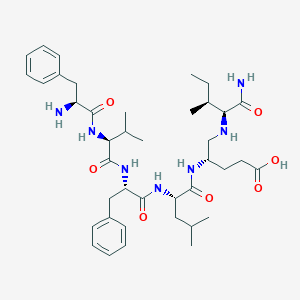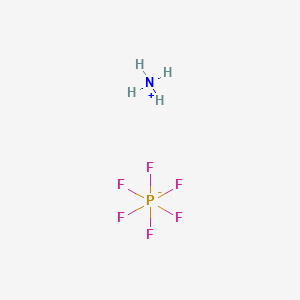![molecular formula C7H3FN4 B126257 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 155601-83-5](/img/structure/B126257.png)
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that possesses a unique chemical structure, making it an attractive target for drug discovery and development.
Mechanism Of Action
The mechanism of action of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical And Physiological Effects
Studies have shown that 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile possesses a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One of the advantages of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is its high potency and selectivity. This compound has been shown to possess potent biological activity at low concentrations, making it suitable for further research and development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile. One area of research is the development of novel analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological effects and potential therapeutic applications.
In conclusion, 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a promising compound with potential therapeutic applications. Its unique chemical structure and potent biological activity make it an attractive target for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile involves the reaction of 2-cyano-3-fluoropyridine with hydrazine hydrate in the presence of a catalyst. This reaction yields 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a white solid. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further research and development.
Scientific Research Applications
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
155601-83-5 |
|---|---|
Product Name |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
Molecular Formula |
C7H3FN4 |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3FN4/c8-6-2-1-4-5(3-9)11-12-7(4)10-6/h1-2H,(H,10,11,12) |
InChI Key |
CHIMJWCBUYESMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=NNC(=C21)C#N)F |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C#N)F |
synonyms |
1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile,6-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)



![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)


![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
